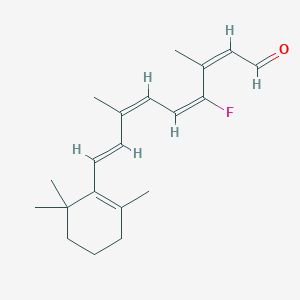
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carotenoids, which are natural pigments found in plants, algae, and photosynthetic bacteria. The unique chemical structure of this compound makes it an attractive candidate for various applications, including scientific research.
Mecanismo De Acción
The mechanism of action of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal has several biochemical and physiological effects. These include its ability to scavenge free radicals, reduce oxidative stress, and modulate immune responses. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, improve cognitive function, and reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive compound for studying the mechanisms of various diseases and developing potential therapeutic agents. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal. One potential direction is to study its effects on various signaling pathways in the body and identify potential targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases. Finally, future research could focus on developing more cost-effective and efficient methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of (2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal involves several steps. One of the most common methods for synthesizing this compound is through the Wittig reaction. In this reaction, an aldehyde is treated with a phosphonium ylide to form an alkene. The resulting alkene is then subjected to various chemical reactions to produce the final product.
Aplicaciones Científicas De Investigación
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of biomedical research. Studies have shown that this compound has potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Número CAS |
142632-01-7 |
|---|---|
Nombre del producto |
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
Fórmula molecular |
C20H27FO |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(2Z,4E,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H27FO/c1-15(9-11-19(21)17(3)12-14-22)8-10-18-16(2)7-6-13-20(18,4)5/h8-12,14H,6-7,13H2,1-5H3/b10-8+,15-9-,17-12-,19-11+ |
Clave InChI |
HMXYWEZVSLRROK-ANICFBOKSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(/C(=C\C=O)/C)\F)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC=O)C)F)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC=O)C)F)C |
Sinónimos |
9,11-DCFR 9,11-dicis-12-fluororhodopsin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



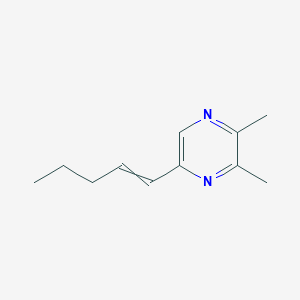
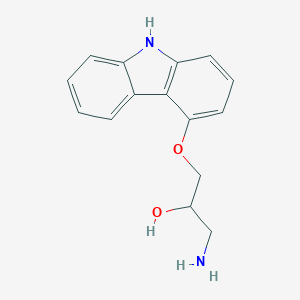

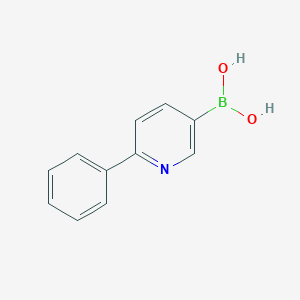


![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
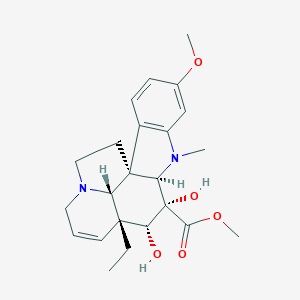
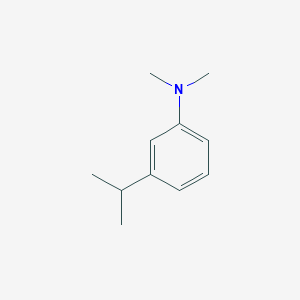
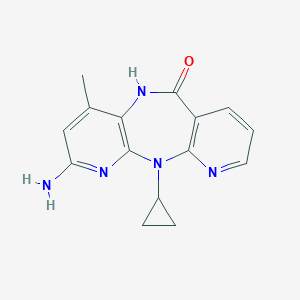
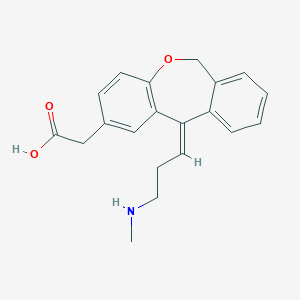
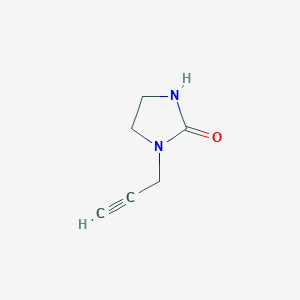
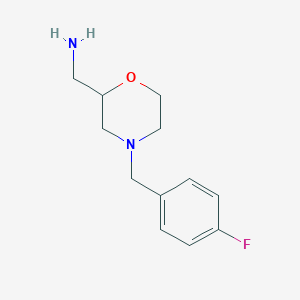
![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)